molecular formula C15H13ClFN3O B5170013 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

Cat. No. B5170013
M. Wt: 305.73 g/mol
InChI Key: HWHVBOHDTOXCNX-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as CFPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFPA belongs to the class of hydrazide derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not yet fully understood. However, it has been proposed that 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to inhibit the growth and proliferation of various cancer cell lines. In addition, 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has several advantages as a potential drug candidate. It exhibits high potency and selectivity towards its target enzymes and proteins, making it a potentially effective therapeutic agent. 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide also exhibits low toxicity, which is a desirable property for any drug candidate. However, 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has some limitations in lab experiments, including its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One potential direction is the development of novel formulations and delivery systems that can enhance its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into its pharmacological properties.

Synthesis Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction between 2-chloro-6-fluoroaniline and ethyl pyridine-3-carboxylate to form the intermediate compound, which is then reacted with hydrazine hydrate in the presence of acetic acid to yield 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. The synthesis of 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been optimized using various methods, including microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant antitumor, antimicrobial, and antifungal activities. 2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c1-10(11-4-3-7-18-9-11)19-20-15(21)8-12-13(16)5-2-6-14(12)17/h2-7,9H,8H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHVBOHDTOXCNX-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=C(C=CC=C1Cl)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=CC=C1Cl)F)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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